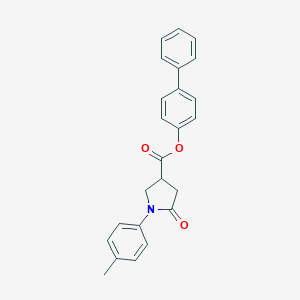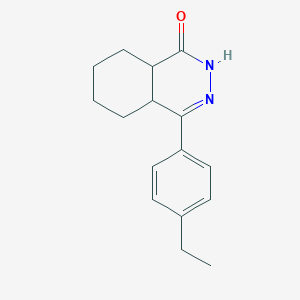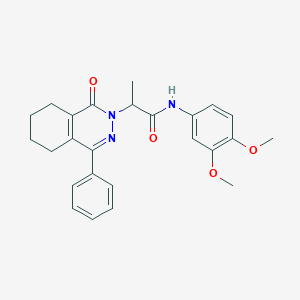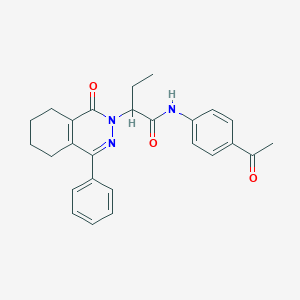![molecular formula C22H20BrNO4 B271099 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases.
Mechanism of Action
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling. By inhibiting TYK2, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide blocks the downstream signaling of cytokines such as IL-23 and IL-12, which are known to drive the differentiation and activation of Th17 and Th1 cells, respectively. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activity of immune cells that contribute to autoimmune disease.
Biochemical and Physiological Effects:
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases. In preclinical studies, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its high selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in certain disease settings.
Future Directions
There are several potential future directions for the development of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One possibility is the combination of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide with other drugs that target different pathways involved in autoimmune disease. Another direction is the use of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in combination with biologic therapies such as monoclonal antibodies, which may enhance the efficacy of both treatments. Additionally, further research is needed to determine the optimal dosing and treatment duration of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in clinical trials.
Synthesis Methods
The synthesis of 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the preparation of 4-(4-methylphenoxy)benzaldehyde. This is followed by the reaction of the aldehyde with 6-bromo-2-hexanone to form the corresponding ketone. The ketone is then subjected to a Diels-Alder reaction with cyclopentadiene to yield the cycloadduct. The final step involves the conversion of the cycloadduct to the carboxamide by reaction with ammonia.
Scientific Research Applications
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that 6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can effectively suppress the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of these diseases.
properties
Product Name |
6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C22H20BrNO4 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-bromo-N-[4-(4-methylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H20BrNO4/c1-11-2-6-13(7-3-11)27-14-8-4-12(5-9-14)24-21(25)17-15-10-16-18(17)22(26)28-20(16)19(15)23/h2-9,15-20H,10H2,1H3,(H,24,25) |
InChI Key |
WJRHWCHMFPPOLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)